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Compound of Interest

Compound Name: C16-Sphingosine-1-phosphate

Introduction

Sphingolipids are a class of bioactive lipids that act as both structural components of cell
membranes and critical signaling molecules. Within this class, the balance between ceramide
and sphingosine-1-phosphate (S1P) acts as a cellular "rheostat,” determining the cell's fate.[1]
[2] Ceramide generally promotes anti-growth pathways, including apoptosis and cell cycle
arrest, while S1P is a potent signaling molecule that promotes cell survival, proliferation,
migration, and inflammation.[2][3][4] S1P is generated from sphingosine through the action of
sphingosine kinases (SphK1 and SphK2).[1] The acyl chain length of the ceramide precursor,
determined by ceramide synthases (CerS), can influence the functional properties of the
resulting S1P. Specifically, C16-ceramide, synthesized by CerS5 and CerS6, is a precursor to
C16-S1P.[4][5] Dysregulation of the sphingolipid rheostat, often characterized by an increase in
S1P levels, is a common feature in many cancers, contributing to tumor progression,
metastasis, and resistance to therapy.[2][6]

Elevated C16-S1P and its Pro-Tumorigenic Role

Elevated levels of S1P have been documented in various human cancers, including breast,
gastric, and pancreatic cancers, where it is often found in higher concentrations in tumor tissue
compared to adjacent non-cancerous tissue.[7] S1P exerts its effects by binding to a family of
five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling
cascades that drive cancer progression.[3][8]

Key pro-cancer functions of the S1P signaling axis include:
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« Inhibition of Apoptosis and Promotion of Survival: S1P signaling, particularly through the
S1P-S1PR1 axis, activates pro-survival pathways like PI3K/Akt and ERK1/2, which can
suppress apoptotic machinery.[1][9]

» Stimulation of Cell Migration and Invasion: Activation of S1P receptors is linked to enhanced
cancer cell migration and invasion, critical steps in metastasis.[1][6]

e Angiogenesis and Lymphangiogenesis: S1P in the tumor microenvironment promotes the
formation of new blood and lymphatic vessels, which supply the tumor with nutrients and
provide routes for metastatic spread.[6][7]

 Inflammation and Immune Evasion: S1P is a key regulator of immune cell trafficking.[7] By
modulating the tumor microenvironment, it can contribute to chronic inflammation, a known
driver of cancer, and help tumor cells evade the immune system.[1][7]

o Chemoresistance: The SphK/S1P pathway can protect cancer cells from drug-induced cell
death, contributing to resistance against chemotherapeutic agents like cisplatin and
doxorubicin.[2][9]

A significant study in hepatocellular carcinoma (HCC) specifically highlighted the upregulation
of C16-ceramide and total S1P, demonstrating their potential as diagnostic biomarkers.[10][11]

Data Presentation

The following table summarizes quantitative data on the upregulation of C16-Ceramide and
Sphingosine-1-Phosphate (S1P) in the serum of patients with Hepatocellular Carcinoma (HCC)
compared to patients with cirrhosis.
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Concentration

Significance

Analyte Patient Cohort Source
I Value (p-value)
Highly significant
] HCC (n=122) vs. ony g' _
C16-Ceramide ) ) upregulation in <0.001 [10]
Cirrhosis (n=127)
HCC
] ] Highly significant
Sphingosine-1- HCC (n=122) vs. o
) ] upregulation in <0.001 [10]
Phosphate (S1P)  Cirrhosis (n=127)
HCC
Diagnostic
Accuracy (AUC)
) HCC vs. < 0.001 (vs.
Cl6-Ceramide ] ] 0.999 [10][11]
Cirrhosis AFP)
HCC vs. < 0.001 (vs.
S1P _ . 0.985 [10][11]
Cirrhosis AFP)
Alpha
) HCC vs.
Fetoprotein ) ) 0.823 N/A [10][11]
Cirrhosis
(AFP)

AUC: Area Under the Curve (from ROC analysis), a measure of diagnostic accuracy.

Signaling Pathways and Experimental Workflows

Il Enzymes CerS [label="Ceramide Synthase\n(CerS5/6 for C16)", shape=cds,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDase [label="Ceramidase", shape=cds,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; SphK [label="Sphingosine Kinase\n(SphK1/2)",
shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PL [label="S1P Lyase", shape=cds,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PP [label="S1P Phosphatase", shape=cds,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

I/l Pathway Connections CerS -> Cer; Cer -> Sph [dir=forward]; CDase [pos="1.2,1.5!"]; Cer ->
CDase [style=invis]; CDase -> Sph [label=""]; Sph -> S1P [dir=forward]; SphK [pos="3.2,1.5!"];
Sph -> SphK [style=invis]; SphK -> S1P [label=""]; S1P -> Sph [dir=back, label=""]; S1PP
[p0s="3.2,0.5!"]; S1P -> S1PP [style=invis]; S1PP -> Sph [label=""];
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S1P -> S1PL [style=invis]; S1PL -> Degradation [label=""]; S1PL [pos="4.8,1.5!";

/Il Cell Fate Connections Cer -> Apoptosis [edge_style=dashed, color="#EA4335"]; S1P ->
Survival [edge_style=dashed, color="#34A853"]; } end_dot Caption: The Sphingolipid Rheostat
balancing pro-apoptotic Ceramide and pro-survival S1P.

/I Connections S1P_ext -> S1PR; S1PR -> G_protein; G_protein -> PI3K_Akt; G_protein ->
ERK; G_protein -> STAT3; PISK_Akt -> Proliferation; ERK -> Proliferation; STAT3 ->
Proliferation; PI3K_Akt -> Migration; ERK -> Migration; STAT3 -> Angiogenesis; } end_dot
Caption: S1P receptor activation of downstream pro-tumorigenic signaling pathways.

Click to download full resolution via product page

Protocols

Protocol 1: Quantification of C16-S1P in Human Cancer
Samples by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of C16-S1P
and other sphingolipids from biological matrices using Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).

1. Principle Lipids are extracted from the biological sample (e.g., serum, plasma, or tissue
homogenate) using an organic solvent mixture. An internal standard (e.g., C17-S1P) is added
prior to extraction to account for sample loss and variations in ionization. The extracted lipids
are then separated using liquid chromatography and detected by a tandem mass spectrometer
operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and
sensitivity.[12][13][14] Quantification is achieved by comparing the peak area ratio of the
analyte to the internal standard against a standard curve.[15]

2. Materials and Reagents
e Solvents: LC-MS grade chloroform, methanol, acetonitrile, water, and formic acid.

e Salts: Ammonium formate.
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e Internal Standard: C17-Sphingosine-1-Phosphate.
o Calibration Standard: C16-Sphingosine-1-Phosphate.

o Equipment: Homogenizer (for tissue), refrigerated centrifuge, nitrogen evaporator or vacuum
concentrator, vortex mixer, LC-MS/MS system.

3. Sample Preparation and Lipid Extraction

e For Serum/Plasma:

[e]

Thaw samples on ice.

o To 100 pL of serum/plasma in a glass tube, add the internal standard.
o Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.[15]

o Vortex vigorously for 2 minutes and incubate on ice for 10 minutes.

o Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8
(VIviv).[15]

o Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic
phases.

o Carefully collect the lower organic phase containing the lipids using a glass pipette.[15]

e For Tissue:

[¢]

Weigh 20-50 mg of frozen tissue.

[¢]

Homogenize the tissue in ice-cold PBS.

[e]

Spike the homogenate with the internal standard.

(¢]

Proceed with the lipid extraction as described for serum/plasma starting from step 3.

4. Solvent Evaporation and Reconstitution
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Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or
using a vacuum concentrator.[13][15]

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 pL) of the initial LC mobile
phase (e.g., Acetonitrile/Water mixture).[15] Vortex to ensure the lipid pellet is fully dissolved.

. LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance
liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)
system.

Chromatography (HILIC Method Example):

o Column: HILIC column (e.g., sub-2 pum particle size) for separation based on polarity.[12]
[15]

o Mobile Phase A: Acetonitrile with 0.2% formic acid.[15]
o Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[15]
o Flow Rate: 300 pL/min.

o Gradient: Start at high organic content and gradually increase the aqueous phase to elute
polar compounds like S1P. A typical run time is 5-10 minutes.[12]

Mass Spectrometry:
o lonization Mode: Electrospray lonization (ESI), Positive.[13]
o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transitions (Example): Monitor the transition from the precursor ion [M+H]+ to a
characteristic product ion. For S1P, a common fragmentation is the loss of the phosphate
group and water.

» C16-S1P:Monitor specific m/z transition.
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» C17-S1P (Internal Standard):Monitor specific m/z transition.
6. Data Analysis and Quantification
 Integrate the peak areas for the C16-S1P and C17-S1P MRM transitions.

o Generate a calibration curve by plotting the peak area ratio (C16-S1P / C17-S1P) against the
concentration of the prepared C16-S1P standards.

o Calculate the concentration of C16-S1P in the samples using the regression equation from
the calibration curve.[15]

o Normalize the final concentration to the initial amount of sample used (e.g., pg/mg of tissue
or ng/mL of serum).

Protocol 2: General Quantification of S1P by
Competitive ELISA

This protocol provides a higher-throughput method for quantifying total S1P levels. Note that
this method is typically not specific for the C16 acyl chain variant but measures total S1P.

1. Principle This is a competitive enzyme-linked immunosorbent assay (ELISA). The microplate
is pre-coated with an antibody specific to S1P. When the sample or standard is added, S1P in
the solution competes with a fixed amount of biotin-labeled S1P for the antibody binding sites.
After washing, a streptavidin-HRP conjugate is added, followed by a TMB substrate. The color
development is inversely proportional to the amount of S1P in the sample.[16][17]

2. Materials

e S1P ELISA Kit (containing pre-coated plate, standards, detection reagents, wash buffer, stop
solution).

o Microplate reader capable of measuring absorbance at 450 nm.
» Pipettes and tips.

¢ Distilled or deionized water.
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. Assay Procedure Summary

Bring all reagents and samples to room temperature. Prepare standard dilutions as per the
kit manual.[18]

Add 50 pL of standard or sample to the appropriate wells of the pre-coated microplate.

Immediately add 50 pL of biotin-labeled S1P (Detection Reagent A) to each well. Mix gently.
[16][19]

Cover the plate and incubate for 1 hour at 37°C.[19]
Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.

Add 100 pL of Streptavidin-HRP conjugate (Detection Reagent B) to each well. Cover and
incubate for 30 minutes at 37°C.[19]

Aspirate and wash the plate 5 times with 1x Wash Buffer.

Add 90 pL of TMB Substrate to each well. Incubate in the dark at 37°C for 15-20 minutes.[16]
[18]

Add 50 pL of Stop Solution to each well. The color will change from blue to yellow.
Read the optical density (OD) at 450 nm within 10 minutes.

. Data Analysis
Calculate the average OD for each standard and sample.

Create a standard curve by plotting the OD of the standards against their known
concentrations. The concentration of S1P is inversely proportional to the OD value.

Determine the S1P concentration in the samples by interpolating their OD values from the
standard curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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